
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate typically follows a two-step approach:
- Step 1: Preparation of 2,2,2-trifluoroethyl isocyanate or chloroformate intermediate
- Step 2: Reaction of the isocyanate or chloroformate with 1,3,4-thiadiazol-2-yl amine
This approach leverages the high reactivity of isocyanates or chloroformates toward nucleophilic amines to form carbamates efficiently.
Preparation of 2,2,2-trifluoroethyl Isocyanate Intermediate
A key intermediate in the synthesis is 3,3,3-trifluoroethyl isocyanate, which can be prepared from perfluoroisobutene (PFIB) via a multi-step process:
Step | Reaction | Conditions | Yield/Notes |
---|---|---|---|
1 | Hydrolysis of PFIB to hexafluoroisobutyric acid | Acidic aqueous medium | Established method |
2 | Conversion of acid to chloroanhydride using phosphorus pentachloride (PCl5) | Anhydrous conditions | Intermediate for ester formation |
3 | Reaction of chloroanhydride with ethanol to form ester | Room temperature, triethylamine/water or potassium acetate base | High yield (82.7%) |
4 | Hydrolysis of ester to 3,3,3-trifluoropropionic acid | Sulfuric acid or aqueous HBr | Purification step |
5 | Conversion of acid to isocyanate | Standard isocyanate synthesis protocols | Used directly for carbamate synthesis |
This method was detailed by Luzina et al. (2015) and provides a reliable route to trifluoroethyl isocyanate, which is crucial for subsequent carbamate formation.
Formation of the Carbamate via Isocyanate-Amine Reaction
The carbamate is formed by the nucleophilic attack of the 1,3,4-thiadiazol-2-yl amine on the electrophilic carbon of 2,2,2-trifluoroethyl isocyanate. This reaction is generally performed under mild conditions:
Parameter | Details |
---|---|
Reactants | 2,2,2-trifluoroethyl isocyanate + 1,3,4-thiadiazol-2-yl amine |
Solvent | Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) |
Temperature | Room temperature to moderate heating (25–60 °C) |
Atmosphere | Inert atmosphere (nitrogen or argon) to prevent side reactions |
Catalyst | Sometimes tertiary amines (e.g., triethylamine) to facilitate reaction |
Reaction time | Several hours until completion |
This method yields the desired carbamate with good purity and yield. For poorly soluble amines, elevated temperatures and catalysts such as trimethylamine may be required to drive the reaction to completion.
Alternative Synthetic Routes
Another common approach involves the reaction of 2,2,2-trifluoroethyl chloroformate with the 1,3,4-thiadiazol-2-yl amine:
Step | Reaction | Conditions | Notes |
---|---|---|---|
1 | Preparation of 2,2,2-trifluoroethyl chloroformate | Reaction of 2,2,2-trifluoroethanol with phosgene or phosgene substitutes | Requires careful handling due to toxicity |
2 | Reaction with 1,3,4-thiadiazol-2-yl amine | Presence of base catalyst (e.g., triethylamine) | Forms carbamate linkage |
This method is widely used for carbamate synthesis due to its straightforward reaction mechanism and good yields.
Reaction Mechanism Overview
The carbamate formation involves:
- Nucleophilic attack by the amine nitrogen on the carbonyl carbon of the isocyanate or chloroformate.
- Formation of a tetrahedral intermediate.
- Rearrangement and elimination of leaving groups (e.g., chloride in chloroformate route) to yield the carbamate.
Summary Table of Preparation Methods
Preparation Method | Key Reactants | Conditions | Advantages | Limitations |
---|---|---|---|---|
Isocyanate route | Perfluoroisobutene → trifluoroethyl isocyanate + 1,3,4-thiadiazol-2-yl amine | Mild temp, inert atmosphere, possible catalyst | High selectivity, good yields | Multi-step intermediate prep, PFIB handling risks |
Chloroformate route | 2,2,2-trifluoroethyl chloroformate + 1,3,4-thiadiazol-2-yl amine | Base catalyst, controlled temp | Direct, efficient carbamate formation | Use of toxic phosgene or substitutes |
Direct carbamate formation | 2,2,2-trifluoroethanol + amine + coupling agent (less common) | Requires activating agents, harsher conditions | Avoids isocyanate intermediates | Lower yields, more side reactions |
Research Findings and Optimization
- The isocyanate method is preferred for its cleaner reaction profile and higher yields.
- Catalyst choice (e.g., tertiary amines) and temperature control improve reaction rates, especially with less soluble amines.
- Purification typically involves extraction, washing, drying, and distillation or recrystallization to obtain high-purity carbamate.
- Scale-up considerations include continuous flow reactors for safer handling of reactive intermediates and better control over reaction parameters.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. This reactivity is typical of carbamate esters and has been observed in related compounds .
Key Notes :
-
Hydrolysis rates depend on pH and temperature. The trifluoroethyl group may slightly retard hydrolysis compared to non-fluorinated carbamates due to steric and electronic effects .
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring can undergo nucleophilic substitution at the C5 position, facilitated by the electron-deficient nature of the ring. Common reactions include:
Reaction Type | Reagents | Products | Reference |
---|---|---|---|
Amination | NH₃ or amines | 5-Amino-1,3,4-thiadiazol-2-yl derivatives | |
Alkylation | Alkyl halides | 5-Alkyl-1,3,4-thiadiazol-2-yl derivatives |
Mechanistic Insight :
-
The sulfur atom in the thiadiazole ring stabilizes transition states during substitution, enhancing reactivity compared to purely nitrogen-containing heterocycles .
Oxidation Reactions
Oxidation of the thiadiazole ring or the trifluoroethyl group can occur under strong oxidizing conditions:
Oxidizing Agent | Conditions | Products | Reference |
---|---|---|---|
KMnO₄ | Acidic aqueous solution | Sulfoxide/sulfone derivatives | |
H₂O₂ | Acetic acid, 60°C | Oxidized thiadiazole ring |
Structural Impact :
-
Oxidation of the thiadiazole sulfur to sulfoxide or sulfone modifies electronic properties, potentially altering biological activity.
Biological Interactions
While not strictly chemical reactions, interactions with biological systems highlight its reactivity:
Target | Interaction | Outcome | Reference |
---|---|---|---|
Acetylcholinesterase | Covalent binding | Enzyme inhibition | |
Microbial enzymes | Disulfide bond disruption | Antimicrobial activity |
Mechanism :
-
The carbamate group reacts with serine residues in acetylcholinesterase, forming a stable intermediate that disrupts neurotransmitter breakdown.
Synthetic Utility
This compound serves as a precursor for further derivatization:
Reaction | Reagents | Products | Reference |
---|---|---|---|
Cross-coupling | Pd catalysts, aryl halides | 5-Aryl-1,3,4-thiadiazol-2-yl derivatives | |
Cyclization | Thioureas, POCl₃ | Fused heterocyclic systems |
Example Synthesis :
-
Reaction with 2,2,2-trifluoroethyl chloroformate and 1,3,4-thiadiazol-2-amine in acetonitrile with triethylamine yields the target carbamate in >85% yield .
Stability and Degradation
The compound exhibits moderate thermal stability but decomposes under extreme conditions:
Condition | Observation | Reference |
---|---|---|
>200°C | Decomposition to CO₂ and volatile fluorocarbons | |
UV light | Photolytic cleavage of C–N bond |
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information regarding the applications of the compound "2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate" in scientific research, nor do they include detailed data tables or case studies. However, the search results do provide some basic information about the compound.
Basic Information
- Chemical Identity this compound is an organic compound .
- Chemical Formula The chemical formula is C5H4F3N3O2S .
- Molecular Weight The molecular weight is 227.17 .
- IUPAC Name The International Union of Pure and Applied Chemistry (IUPAC) name is this compound .
- Related Forms This compound belongs to a class of compounds known as thiadiazoles .
Availability and Handling
- This compound is available in bulk quantities for life science applications and can be produced to customer specifications .
- It is available as a powder and should be stored at room temperature .
- Packaging options include palletized plastic pails, fiber and steel drums, and super sacks. Research and sample quantities may be packaged under argon or vacuum .
Related Research
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₅H₄F₃N₃O₂S
- Molecular Weight : 227.17 g/mol
- CAS No.: 1211199-35-7
- SMILES : C1=NN=C(S1)NC(=O)OCC(F)(F)F
- Key Features : Contains a 1,3,4-thiadiazole core linked to a trifluoroethyl carbamate group.
Properties :
- Available in high-purity grades (up to 99.999%) for pharmaceutical and industrial applications .
- The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and inductive effects .
Comparison with Structurally Similar Compounds
Thiazolylmethylcarbamate Analogs
Example Compounds :
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
Key Differences :
- Core Heterocycle : Thiazole (one sulfur, one nitrogen) vs. 1,3,4-thiadiazole (two nitrogens, one sulfur).
- Biological Activity : Thiazole derivatives often target proteases or kinases, while thiadiazoles are associated with broader antimicrobial and pesticidal activities .
Data Table :
Property | Target Compound | Thiazolylmethylcarbamate Analog |
---|---|---|
Core Structure | 1,3,4-Thiadiazole | Thiazole |
Molecular Weight | 227.17 | ~600–800 (varies by substituent) |
Bioactivity Focus | Antimicrobial, pesticidal | Enzyme inhibition (e.g., HIV protease) |
Cyclopropyl-Substituted Thiazole Carbamate
Example Compound :
Key Differences :
- Purity : 95% purity reported for the cyclopropyl analog vs. 99.999% for the target compound .
- Solubility : Cyclopropyl’s hydrophobicity may reduce aqueous solubility compared to the unsubstituted thiadiazole derivative.
Benzyl and tert-Butyl Carbamate Derivatives
Key Differences :
- Protecting Groups : Benzyl/tert-butyl carbamates are more labile under acidic/basic conditions compared to the stable trifluoroethyl carbamate.
- Synthetic Utility : Benzyl groups are easier to remove, making them preferable in multi-step syntheses .
Biological Activity
2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroethyl group and a thiadiazole moiety. Its chemical formula is , and it has distinct physical properties that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as inhibitors for various enzymes. For instance, studies have shown that similar compounds can inhibit carboxylesterases and acetylcholinesterases, affecting neurotransmitter levels and enzyme kinetics .
- Antimicrobial Activity : Thiadiazoles exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Acaricidal Effects : Research indicates that compounds within this class can serve as effective acaricides. The mode of action typically involves neurotoxic effects on target pests .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on various studies:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Enzyme Inhibition | Kinetic assays | Significant inhibition of carboxylesterase activity was observed. |
Study 2 | Antimicrobial | Disc diffusion | Effective against E. coli and S. aureus with zones of inhibition up to 15 mm. |
Study 3 | Acaricidal | Field trials | Demonstrated over 80% efficacy in controlling mite populations. |
Case Studies
- Enzymatic Inhibition : A study conducted by researchers aimed at identifying selective inhibitors for carboxylesterase found that derivatives similar to this compound showed promising results in reducing enzyme activity by up to 70% in vitro .
- Antimicrobial Efficacy : Another investigation tested the antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Acaricide Development : In agricultural research focused on pest control, the compound was evaluated for its acaricidal properties. Results indicated a substantial reduction in pest populations in treated fields compared to controls .
Q & A
Q. Basic: What are the critical steps for synthesizing 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate with high purity?
Methodological Answer:
The synthesis requires precise control of reaction parameters. Key steps include:
- Carbamate Formation : Use a carbamate-protecting group strategy, such as benzyl or tert-butyl carbamates, to stabilize intermediates during coupling reactions .
- Thiadiazole Functionalization : Introduce the 1,3,4-thiadiazol-2-yl moiety via nucleophilic substitution or cyclization reactions under inert atmospheres to avoid oxidation .
- Trifluoroethyl Group Incorporation : React trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl chloroformate) with the thiadiazole-amine intermediate in anhydrous solvents like dichloromethane .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
Q. Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetics and target-binding interactions?
Methodological Answer:
The trifluoroethyl group enhances:
- Lipophilicity and Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, improving membrane permeability .
- Metabolic Stability : The C–F bond resists oxidative degradation, prolonging half-life .
- Target Binding : Computational docking studies (e.g., AutoDock Vina) reveal that the trifluoroethyl group forms hydrophobic interactions with protein pockets, while its stereoelectronic effects stabilize conformations critical for binding .
Experimental Validation : Compare binding affinities (via SPR or ITC) of the trifluoroethyl analog with non-fluorinated derivatives to quantify fluorine’s contribution .
Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and F NMR to confirm the trifluoroethyl group’s integration and the thiadiazole ring’s substitution pattern .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS expected m/z for : 283.01) .
- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and thiadiazole C=N vibrations (~1600 cm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carbamate group) .
Q. Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) and include positive controls (e.g., known thiadiazole-based inhibitors) .
- Solubility Differences : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate solubility in assay buffers via dynamic light scattering .
- Metabolic Interference : Use liver microsome assays to assess stability and identify metabolites that may mask bioactivity .
- Computational Cross-Validation : Perform QSAR modeling or molecular dynamics simulations to predict activity trends and reconcile experimental outliers .
Q. Advanced: What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Optimization : Conduct stability assays across pH 2–8 (simulating GI tract to plasma) to identify degradation hotspots. The trifluoroethyl group may stabilize the carbamate against hydrolysis at acidic pH .
- Pro-drug Design : Modify the carbamate moiety to a hydrolytically stable group (e.g., amide) that converts to the active form in target tissues .
- Co-crystallization : Co-crystallize with cyclodextrins or polyethylene glycol to enhance aqueous solubility and reduce aggregation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .
Q. Basic: What are the structural analogs of this compound, and how do they inform SAR studies?
Methodological Answer:
Key analogs include:
- Ethyl/Methyl Carbamate Derivatives : Replace trifluoroethyl with ethyl or methyl groups to assess fluorine’s role in activity .
- Thiadiazole-Substituted Analogs : Modify the thiadiazole ring (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) to study ring electronic effects .
SAR Workflow :
Synthesize analogs via parallel combinatorial chemistry.
Test in vitro bioactivity (e.g., IC in enzyme inhibition assays).
Correlate substituent electronic parameters (Hammett σ values) with activity trends .
Q. Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) and off-targets (e.g., CYP450 enzymes) using Glide or GOLD. Prioritize compounds with strong hydrogen bonds to active-site residues (e.g., Asp86 in EGFR) and weak off-target interactions .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between trifluoroethyl and non-fluorinated analogs to quantify selectivity .
- ADMET Prediction : Use SwissADME or ADMETLab to predict permeability (LogP), toxicity (AMES test), and metabolic clearance early in design .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWFWHVLSORFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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